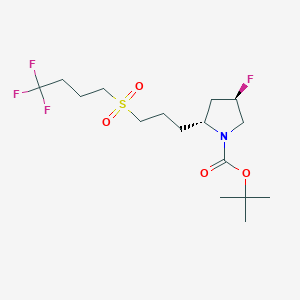
tert-Butyl (2R,4R)-4-fluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2R,4R)-4-fluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a fluoro group and a sulfonyl propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,4R)-4-fluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro Group: Fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Sulfonyl Propyl Chain: This step involves sulfonylation reactions using sulfonyl chlorides or sulfonic acids in the presence of a base.
Protection of the Carboxylate Group: The tert-butyl group is introduced using tert-butyl chloroformate or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
化学反应分析
Types of Reactions
tert-Butyl (2R,4R)-4-fluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
tert-Butyl (2R,4R)-4-fluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-Butyl (2R,4R)-4-fluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro group and sulfonyl propyl chain play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- tert-Butyl (2R,4R)-4-hydroxy-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate
- tert-Butyl (2R,4R)-4-methyl-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (2R,4R)-4-fluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific research applications where fluorine’s unique properties are desired.
属性
分子式 |
C16H27F4NO4S |
|---|---|
分子量 |
405.5 g/mol |
IUPAC 名称 |
tert-butyl (2R,4R)-4-fluoro-2-[3-(4,4,4-trifluorobutylsulfonyl)propyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H27F4NO4S/c1-15(2,3)25-14(22)21-11-12(17)10-13(21)6-4-8-26(23,24)9-5-7-16(18,19)20/h12-13H,4-11H2,1-3H3/t12-,13-/m1/s1 |
InChI 键 |
JZHXAFDCYUTCAB-CHWSQXEVSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CCCS(=O)(=O)CCCC(F)(F)F)F |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1CCCS(=O)(=O)CCCC(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3,3a-tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one](/img/structure/B12955591.png)


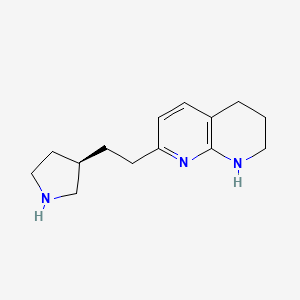

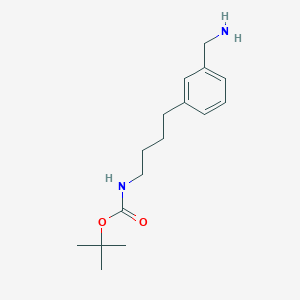
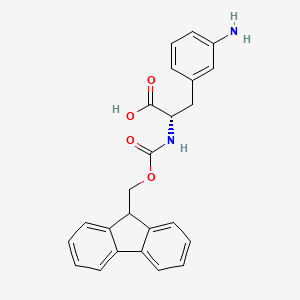

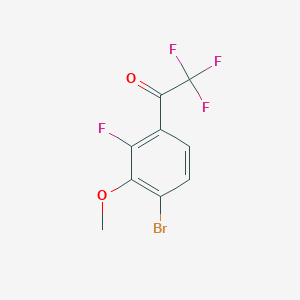
![Furo[2,3-b]pyridine-5-carboximidamide](/img/structure/B12955633.png)
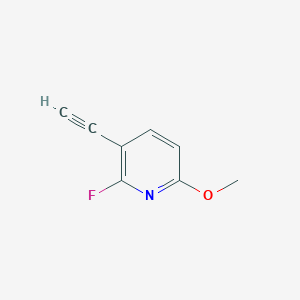
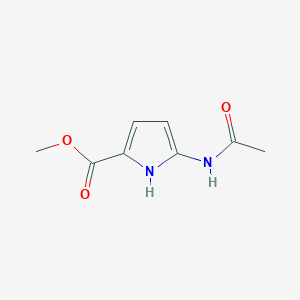
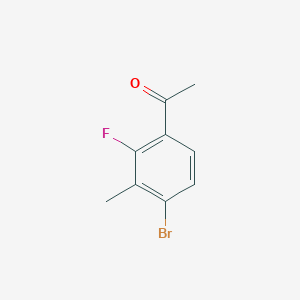
![5-Bromothieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12955669.png)
